molecular formula C10H12N4 B017067 (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine CAS No. 105362-45-6

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine

Katalognummer: B017067
CAS-Nummer: 105362-45-6
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: NUKMUNLDDAJKOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by a methyl group at the 5-position, a phenyl group at the 2-position, and a methanamine group at the 4-position of the triazole ring

Wissenschaftliche Forschungsanwendungen

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Wirkmechanismus

Target of Action

The primary target of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in the body and is involved in the metabolic breakdown of certain drugs and caffeine.

Mode of Action

The compound interacts with its target, xanthine oxidase, by inhibiting its activity . This inhibition is achieved through the formation of a bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .

Biochemical Pathways

The inhibition of xanthine oxidase affects the purine catabolism pathway. This pathway is responsible for the degradation of purines, nucleic acids, and certain alkaloids and drugs. By inhibiting xanthine oxidase, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, which are the final steps in purine catabolism .

Pharmacokinetics

It is known that the compound has a molecular weight of 22469 , which suggests that it may have good bioavailability due to its relatively small size

Result of Action

The inhibition of xanthine oxidase by this compound results in a decrease in the production of uric acid . This can have therapeutic benefits in conditions such as gout, where there is an overproduction of uric acid.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction can be facilitated under certain conditions such as heating Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The general synthetic route can be summarized as follows:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Cycloaddition reaction under copper(I) catalysis to form the triazole ring.
  • Introduction of the methanamine group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or tetrahydrotriazoles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under appropriate conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydrotriazoles or tetrahydrotriazoles.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

    1,2,3-Triazole: The parent compound without any substituents.

    4-Aminomethyl-1,2,3-triazole: Similar structure but without the phenyl and methyl groups.

    5-Phenyl-1,2,3-triazole: Lacks the methanamine group.

Uniqueness: (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the phenyl group enhances its aromaticity and potential for π-π interactions, while the methanamine group provides a site for further functionalization or interaction with biological targets.

Biologische Aktivität

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula: C10H11N3
  • Molecular Weight: 189.22 g/mol
  • CAS Number: 13322-19-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4,5-dimethyl-2-phenyl-1,2,3-triazole derivatives. The general pathway includes:

  • Reaction of 4,5-dimethyl-2-phenyl-1,2,3-triazole with acetyl chloride and triethylamine.
  • Hydrolysis and subsequent purification through column chromatography.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)19.6Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2 proteins.
A549 (Lung)25.0Inhibition of EGFR signaling pathways.
HeLa (Cervical)22.5Disruption of cell cycle progression at the S phase.

These findings suggest that this compound may induce apoptosis in cancer cells by modulating key apoptotic proteins and affecting the cell cycle.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction: The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression leads to mitochondrial outer membrane permeability changes and cytochrome c release into the cytosol.
    • Study Findings: In treated MCF-7 cells, the levels of cytochrome c increased from 0.176 ng/ml to 0.766 ng/ml after treatment with the compound .
  • Cell Cycle Arrest: Flow cytometry analysis revealed that treatment with this compound resulted in a notable increase in cells arrested at the S phase of the cell cycle (from 29.63% to 51.43%) .
  • Kinase Inhibition: The compound exhibits inhibitory activity against several kinases involved in cancer progression, including EGFR and CDK-related kinases .

Case Studies

Case Study 1: MCF-7 Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:

  • Increased apoptosis rates.
  • Significant alterations in apoptotic protein levels.
  • Enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil.

Case Study 2: A549 Cells
In A549 lung cancer cells, the compound was shown to effectively inhibit cell proliferation and induce apoptosis through similar mechanisms as observed in MCF-7 cells .

Eigenschaften

IUPAC Name

(5-methyl-2-phenyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKMUNLDDAJKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380088
Record name 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105362-45-6
Record name 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.